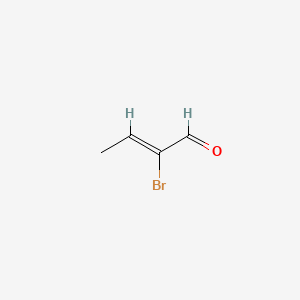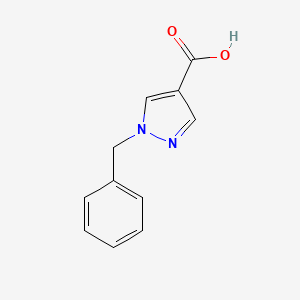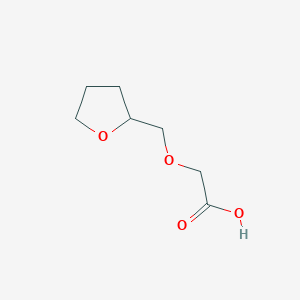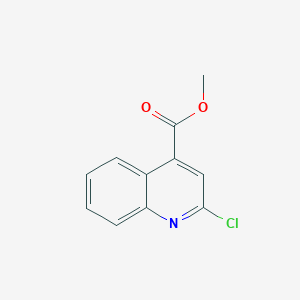
1-Isopropyl-3,5-Dimethyl-1H-pyrazol-4-carbonsäure
Übersicht
Beschreibung
“1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a class of five-membered heterocycles that are considered versatile scaffolds in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrazole derivatives, including “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid”, are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The molecular structure of “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted at positions 1, 3, and 5 with isopropyl and methyl groups, and at position 4 with a carboxylic acid group .
Chemical Reactions Analysis
The chemical reactivity of “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives can be influenced by their tautomeric and conformational preferences . Pyrazoles exhibit tautomerism, a phenomenon that may impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazolderivate wurden ausgiebig auf ihre vielfältigen biologischen Aktivitäten untersucht. Sie haben sich als Antituberkulosemittel, antimikrobielle, antimykotische, entzündungshemmende, krebshemmende und antidiabetische Mittel erwiesen . Daher könnte „1-Isopropyl-3,5-Dimethyl-1H-pyrazol-4-carbonsäure“ möglicherweise bei der Entwicklung neuer Medikamente mit diesen Eigenschaften verwendet werden.
Landwirtschaft
Pyrazolverbindungen haben auch einen privilegierten Status in der Landwirtschaft. Sie haben sich als herbizide Eigenschaften erwiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Herbizide verwendet werden könnte.
Organische Synthese
Pyrazole, als fünfgliedrige Heterocyclen, gehören zu einer Klasse von Verbindungen, die in der organischen Synthese hoch geschätzt werden . Daher könnte „this compound“ als Baustein bei der Synthese komplexerer organischer Verbindungen verwendet werden.
Chemische Industrie
Pyrazole haben einen privilegierten Status als vielseitige Gerüste in verschiedenen Sektoren der chemischen Industrie . Daher könnte „this compound“ möglicherweise bei der Herstellung verschiedener chemischer Produkte Anwendung finden.
Forschung und Entwicklung
Angesichts des großen Interesses an der Pyrazolchemie könnte „this compound“ in der akademischen und industriellen Forschung verwendet werden, um neue Synthesemethoden und Anwendungen zu erforschen .
Zukünftige Richtungen
The future directions for research on “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and pharmacological properties . Given the wide range of pharmacological activities exhibited by pyrazole derivatives, they could be investigated for potential applications in the development of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary targets of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group . .
Biochemische Analyse
Biochemical Properties
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as succinate dehydrogenase. This interaction can lead to the inhibition or activation of the enzyme, thereby affecting the overall metabolic flux. Additionally, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can form hydrogen bonds with proteins, altering their conformation and stability .
Cellular Effects
The effects of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved metabolic function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle, leading to changes in energy production and metabolite levels. Additionally, it can affect the activity of other metabolic enzymes, resulting in alterations in metabolic pathways .
Transport and Distribution
The transport and distribution of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into mitochondria, where it can exert its effects on metabolic enzymes. The distribution of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence energy production. The subcellular localization of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can also affect its stability and degradation .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYLNUXWGDQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411718 | |
| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007542-01-9 | |
| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)






![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
